molecular formula C8H11Cl2N3 B2497258 (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride CAS No. 2105838-77-3

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride

Cat. No. B2497258
CAS RN: 2105838-77-3
M. Wt: 220.1
InChI Key: VKAWCOQNXDLHPB-UHFFFAOYSA-N
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Description

“(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 2105838-77-3 . It has a molecular weight of 220.1 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are also considered .


Chemical Reactions Analysis

While specific chemical reactions involving “(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride” are not mentioned in the retrieved information, pyrazolo[3,4-b]pyridine derivatives have been synthesized in various studies .


Physical And Chemical Properties Analysis

“(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 220.1 .

Scientific Research Applications

Antitumor Activity

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride: has garnered attention due to its potential antitumor properties. Researchers have explored its effects on cancer cell lines, aiming to understand its mechanism of action and evaluate its efficacy in inhibiting tumor growth. Further studies are needed to elucidate specific pathways and optimize its therapeutic potential .

Antitrypanosomal Activity

This compound’s structural features make it an intriguing candidate for antitrypanosomal drug development. Trypanosomiasis, caused by protozoan parasites, remains a global health concern. Researchers have investigated the inhibitory effects of (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride against these parasites. Its potential as a novel antitrypanosomal agent warrants further exploration .

Fluorescent Probes

In the field of fluorescence imaging, pyrazolo[1,5-a]pyridines have emerged as promising fluorophores. Researchers have synthesized derivatives of this compound, including (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride , which exhibit excellent photobleaching performance. These fluorescent probes find applications in cellular imaging, diagnostics, and drug delivery .

Medicinal Chemistry

Given its structural resemblance to purine bases (adenine and guanine), this compound has attracted medicinal chemists. They explore its potential as a scaffold for designing novel drugs targeting various biological pathways. By modifying substituents at specific positions, researchers aim to enhance its bioactivity and selectivity .

Machine Learning Models

Recent advances in computational chemistry involve using machine learning models to predict biological activity. Researchers have applied these models to screen compounds, including (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride , for potential anticancer effects. Such approaches accelerate drug discovery by identifying promising candidates .

Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Read more Pyrazolopyrimidines are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This division compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity. Discovery, biological evaluation, structure–activity relationships and … (2019, June 4). RSC Advances. Read more Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive … (2020). RSC Advances. Read more Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine … - Springer. (2022). [Read more](https://link.springer.com/article/10.1007/s11172-022

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-3-4-10-11(8)6-7;;/h1-4,6H,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAWCOQNXDLHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride

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